Zinforo is the brand name for ceftaroline fosamil, a broad-spectrum cephalosporin antibiotic used primarily to treat complicated skin and soft tissue infections (cSSTI) and community-acquired pneumonia. It is notable for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacteria. Ceftaroline fosamil is a prodrug that, upon administration, is converted into the active form, ceftaroline, which exerts its antibacterial effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) .
Ceftaroline fosamil is classified as a cephalosporin antibiotic, specifically a fifth-generation cephalosporin. It is derived from a fermentation process involving common cephalosporin precursors . The active ingredient in Zinforo, ceftaroline fosamil, is presented as a crystalline solid with specific pharmaceutical formulations for intravenous use .
The synthesis of ceftaroline fosamil involves several steps starting from readily available fermented cephalosporins. The process typically includes:
The final product, ceftaroline fosamil monoacetate monohydrate, appears as a pale yellowish-white powder and is formulated for injection .
Ceftaroline fosamil has a complex molecular structure characterized by two chiral centers and an oxime group with Z configuration. The chemical formula is , and its molecular weight is approximately 462.5 g/mol . The structural representation demonstrates how the various functional groups interact to confer its antibacterial properties.
Ceftaroline fosamil undergoes hydrolysis in vivo to convert into the active form, ceftaroline, which then binds to PBPs in bacteria. This binding inhibits cell wall synthesis, leading to bacterial cell lysis and death. In vitro studies confirm that ceftaroline exhibits bactericidal activity against various strains of bacteria, including MRSA .
The degradation pathways of ceftaroline fosamil also include reactions with moisture and temperature variations, which are critical in determining its stability during storage .
The mechanism of action of ceftaroline involves:
This mechanism makes it particularly effective against both Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.
These properties are crucial for ensuring effective delivery and therapeutic action when administered intravenously.
Zinforo is primarily indicated for:
Its ability to combat resistant strains makes it a valuable option in clinical settings where traditional antibiotics may fail . Additionally, ongoing research explores its potential applications in other types of infections caused by resistant pathogens.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: